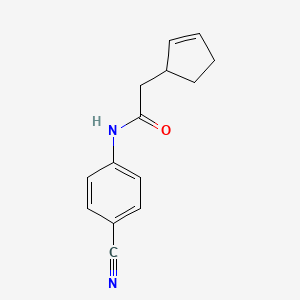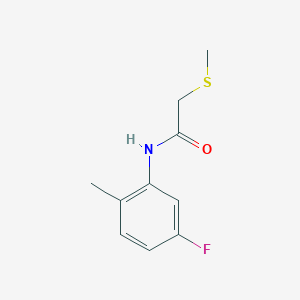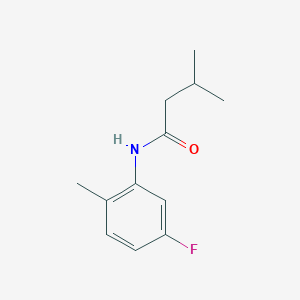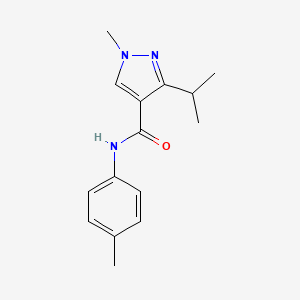
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, also known as CPAA, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopentenone family, which is known for its unique chemical properties and potential therapeutic effects.
作用機序
The mechanism of action of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Specifically, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to inhibit the NF-kB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of immune responses, and the protection against oxidative stress and inflammation. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to have anti-inflammatory and antioxidant effects, potentially making it useful in the treatment of a variety of diseases.
実験室実験の利点と制限
One advantage of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is relatively easy to synthesize and purify, making it a useful tool in a variety of experiments. However, one limitation of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of new cancer therapies based on the inhibition of cell proliferation by N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. Additionally, research on the potential neuroprotective effects of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide could lead to the development of new treatments for neurodegenerative diseases. Finally, further research on the immune-modulating effects of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide could lead to the development of new immunotherapies.
合成法
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-cyanobenzaldehyde with cyclopentenone in the presence of a catalyst. This reaction results in the formation of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, which can then be purified using a variety of techniques, such as column chromatography.
科学的研究の応用
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells, potentially making it a useful tool in the development of new cancer therapies. In neurology, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential to protect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to modulate the immune response, potentially making it a useful tool in the development of new immunotherapies.
特性
IUPAC Name |
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-12-5-7-13(8-6-12)16-14(17)9-11-3-1-2-4-11/h1,3,5-8,11H,2,4,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLBUEKVSTWEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)


![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)
